molecular formula C21H20N4O4S B2516538 2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide CAS No. 1024708-47-1

2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B2516538
CAS No.: 1024708-47-1
M. Wt: 424.48
InChI Key: JWHOTLIOQSNCTG-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, methoxy groups, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common approach is to begin with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, which undergoes a series of reactions to introduce the imidazoquinazoline core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : The imidazoquinazoline core can be reduced to simpler structures.

  • Substitution: : The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Production of simpler imidazoquinazoline derivatives.

  • Substitution: : Introduction of new functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its biological activity, including potential antioxidant and antibacterial properties.

  • Medicine: : Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to the donation of electrons to neutralize free radicals, while its antibacterial effects could be attributed to the disruption of bacterial cell walls.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both methoxy and benzyl groups. Similar compounds include other imidazoquinazoline derivatives, which may lack one or more of these functional groups. These differences can lead to variations in biological activity and chemical reactivity.

List of Similar Compounds

  • Imidazo[1,2-c]quinazoline derivatives

  • Benzyl-substituted quinazolines

  • Methoxy-substituted imidazoles

Properties

IUPAC Name

2-[(3-benzyl-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-28-16-9-13-14(10-17(16)29-2)23-21(30-11-18(22)26)25-15(20(27)24-19(13)25)8-12-6-4-3-5-7-12/h3-7,9-10,15H,8,11H2,1-2H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHOTLIOQSNCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC(=O)N)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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